2-Chloro-4-pyridin-2-ylquinazoline
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Overview
Description
2-Chloro-4-pyridin-2-ylquinazoline is a heterocyclic compound with the molecular formula C13H8N3Cl. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-pyridin-2-ylquinazoline typically involves the reaction of 2-aminopyridine with 2-chlorobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-pyridin-2-ylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines .
Scientific Research Applications
2-Chloro-4-pyridin-2-ylquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-pyridin-2-ylquinazoline involves its interaction with specific molecular targets. It can bind to DNA, proteins, and enzymes, thereby modulating their activity . For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-anilinoquinazoline: Known for its anticancer activity and ability to bind to DNA.
2-Chloro-3-(2-pyridinyl)quinoxaline: Another heterocyclic compound with similar structural features.
6-Chloro-4-phenyl-2-(4-pyridinyl)quinoline: Shares the quinoline core structure and exhibits similar biological activities.
Uniqueness
2-Chloro-4-pyridin-2-ylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential as a pharmacological agent make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C13H8ClN3 |
---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
2-chloro-4-pyridin-2-ylquinazoline |
InChI |
InChI=1S/C13H8ClN3/c14-13-16-10-6-2-1-5-9(10)12(17-13)11-7-3-4-8-15-11/h1-8H |
InChI Key |
XPEANLMDMWPVSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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